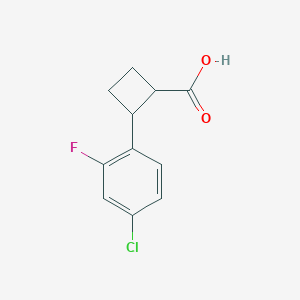

2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid

Descripción

2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid (CAS: 1511861-89-4) is a bicyclic organic compound with the molecular formula C₁₁H₁₀ClFO₂ and a molecular weight of 228.65 g/mol . Its structure comprises a cyclobutane ring substituted at position 1 with a carboxylic acid group and at position 2 with a 4-chloro-2-fluorophenyl group. Key properties include:

- IUPAC Name: this compound

- SMILES: C1CC(C1C2=C(C=C(C=C2)Cl)F)C(=O)O

- Appearance: Powder (room-temperature stable)

- Packaging: Available in bulk quantities with argon/vacuum-sensitive packaging options .

This compound is used in pharmaceutical and materials science research, though its specific applications require further study.

Propiedades

IUPAC Name |

2-(4-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO2/c12-6-1-2-8(10(13)5-6)7-3-4-9(7)11(14)15/h1-2,5,7,9H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSMVFLKTIIRDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=C(C=C(C=C2)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Friedel-Crafts Alkylation Route

- Starting materials: 4-chloro-2-fluorobenzyl chloride and cyclobutanone.

- Conditions: Reaction in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) at room temperature.

- Process: The benzyl chloride reacts with cyclobutanone to form the cyclobutane ring substituted with the aromatic group. Subsequent carboxylation introduces the acid group at the cyclobutane 1-position.

- Yield: Moderate yields around 50-55% have been reported.

- Notes: The reaction requires careful temperature control to minimize side reactions, typically carried out at low to ambient temperatures.

Suzuki–Miyaura Cross-Coupling

- Starting materials: Cyclobutane-1-carboxylic acid derivatives bearing a halide and 4-chloro-2-fluorophenyl boronic acid.

- Catalysts: Palladium complexes such as Pd(PPh₃)₄ or Pd(OAc)₂.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or toluene.

- Conditions: Mild temperatures around 80°C to 100°C.

- Advantages: High functional group tolerance, good regioselectivity, and cleaner reaction profiles.

- Yield: Reported yields range from 60% to 70% for analogous compounds.

- Notes: This method is favored for its mild conditions and scalability.

Photocycloaddition and Cyclization

- Method: [2+2] Photocycloaddition of substituted alkenes to form the cyclobutane ring.

- Subsequent steps: Halogenation and carboxylation to install the 4-chloro-2-fluorophenyl substituent and carboxylic acid group.

- Conditions: Low temperatures (−78°C) to control ring strain and avoid side reactions.

- Notes: This method is more specialized and less common industrially but useful for stereoselective synthesis.

Michael Addition and Cyclization

- Approach: Conjugate addition of thioglycolic acid or similar nucleophiles to α,β-unsaturated ketones, followed by cyclization to form the cyclobutane ring and carboxylic acid functionality.

- Catalysts: Palladium or copper salts to improve regioselectivity.

- Solvents: DMF or toluene.

- Temperature: 50–120°C depending on reagents.

- Notes: This method allows for structural diversity and functional group tolerance.

Industrial Scale Considerations

- Continuous flow reactors are employed to enhance reaction control, heat transfer, and scalability.

- Purification techniques such as crystallization and chromatography are optimized to achieve high purity.

- Reaction optimization focuses on stoichiometric ratios, temperature gradients, and catalyst loading to maximize yield and minimize byproducts.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Reaction |

|---|---|---|

| Temperature | −78°C to 120°C (depending on step) | Low temps favor cyclobutane ring formation; higher temps improve coupling efficiency |

| Catalysts | AlCl₃ (Friedel-Crafts), Pd(PPh₃)₄ (Suzuki) | Enhance regioselectivity and yield |

| Solvents | DMF, toluene, THF | Influence solubility and reaction rate |

| Stoichiometry | Slight excess of benzyl chloride or boronic acid | Drives reaction to completion |

| Reaction Time | Several hours to overnight | Ensures complete conversion |

Analytical and Purification Methods

- NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms substitution patterns on the phenyl ring and cyclobutane ring conformation.

- HPLC-MS: Assesses purity and identifies byproducts.

- X-ray Crystallography: Resolves stereochemical configuration of the cyclobutane ring and acid group orientation.

- Column Chromatography: Used for purification of intermediates and final product.

- Crystallization: Final purification step in industrial processes.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 4-chloro-2-fluorobenzyl chloride, AlCl₃ | ~52 | Simple, direct | Moderate yield, side reactions |

| Suzuki–Miyaura Coupling | Pd catalyst, boronic acid, DMF, 80°C | 60–70 | Mild conditions, good selectivity | Requires palladium catalyst |

| Photocycloaddition | Substituted alkenes, UV light, low temp | Variable | Stereoselective | Specialized equipment needed |

| Michael Addition & Cyclization | α,β-unsaturated ketones, Pd/Cu catalysts | Variable | Functional group tolerance | Multi-step, optimization needed |

Research Findings and Notes

- The electron-withdrawing chlorine and fluorine substituents influence the acidity and reactivity of the compound, affecting yields and reaction conditions.

- Low temperature conditions are critical in cyclobutane ring formation to prevent ring-opening and side reactions.

- Palladium catalysts improve cross-coupling efficiency and regioselectivity in aromatic substitution.

- Industrial methods favor continuous flow and advanced purification to achieve high purity and scalability.

- Oxidation, reduction, and substitution reactions on the compound have been studied, but preparation focuses primarily on cyclization and aromatic substitution steps.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceutical agents. Its structural characteristics allow it to interact with biological targets effectively.

- Anticancer Activity : Research indicates that compounds with similar structures can exhibit anticancer properties. For instance, derivatives of cyclobutane carboxylic acids have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression.

- Anti-inflammatory Effects : Preliminary studies suggest that 2-(4-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid may exhibit anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation, such as rheumatoid arthritis.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing other complex molecules.

- Building Block for Drug Synthesis : The cyclobutane ring structure is valuable for creating various pharmaceuticals. It can be used as a building block in the synthesis of more complex molecules that are biologically active.

- Reactivity Studies : The unique functional groups present in the compound allow researchers to study its reactivity under different conditions, providing insights into reaction mechanisms and pathways.

Material Science

The material properties of this compound make it suitable for applications in material science.

- Polymer Chemistry : This compound can be utilized in the synthesis of polymers with specific properties. Its ability to participate in various polymerization reactions allows for the development of new materials with enhanced characteristics, such as increased thermal stability or improved mechanical properties.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that derivatives of cyclobutane carboxylic acids showed significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of key enzymes responsible for cell proliferation, suggesting a potential application for this compound in cancer therapeutics.

Case Study 2: Synthesis of Novel Polymers

Researchers have reported synthesizing novel polymers using this compound as a monomer. These polymers exhibited enhanced mechanical properties and thermal stability compared to traditional materials, highlighting the compound's utility in material science.

Mecanismo De Acción

The mechanism of action of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

The following table summarizes structural and physicochemical differences between 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid and related compounds:

Structural and Functional Differences

Aromatic Substitution Patterns

- The fluorine atom in the target compound (position 2 on the phenyl ring) introduces increased electronegativity compared to non-fluorinated analogues like 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid . This may enhance intermolecular interactions (e.g., hydrogen bonding) and alter solubility or bioavailability.

- Ring Size Effects :

- Cyclobutane (four-membered ring) in the target compound exhibits greater ring strain than cyclopropane (three-membered ring) in 1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid . Strain influences reactivity and stability; cyclobutane derivatives are more prone to ring-opening reactions under thermal or acidic conditions.

Physicochemical Properties

- Melting Point: The non-fluorinated analogue 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid has a defined melting point (80–82°C), while the fluorinated target compound’s melting point is unspecified, likely due to differences in crystallinity .

- Acidity: The predicted pKa of 1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid (3.81) suggests moderate acidity, comparable to other carboxylic acids. Fluorine’s electron-withdrawing effect may lower the pKa of the target compound relative to non-fluorinated analogues, though experimental data is needed .

Actividad Biológica

2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula CHClFO and a molecular weight of 228.65 g/mol. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The compound's structure features a cyclobutane ring substituted with a chloro and a fluoro group on the phenyl moiety, which may influence its biological activity through various mechanisms.

| Property | Value |

|---|---|

| Chemical Formula | CHClFO |

| Molecular Weight | 228.65 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 81008232 |

Anti-inflammatory Properties

Research indicates that carboxylic acid derivatives can exhibit significant anti-inflammatory effects. The presence of halogen substituents, such as chlorine and fluorine, can enhance these properties by increasing lipophilicity and modifying receptor interactions. For instance, compounds similar to this compound have shown efficacy in inhibiting pro-inflammatory cytokines in vitro.

Anticancer Activity

Studies have demonstrated that various cyclobutane derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For example, a related study on cyclobutane derivatives indicated that they could inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study evaluated the cytotoxic effects of several carboxylic acid derivatives, including this compound, against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed that the compound reduced cell viability significantly at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

-

Anti-inflammatory Mechanism Investigation :

- Another investigation focused on the anti-inflammatory effects of halogenated cyclobutane derivatives. The study utilized a carrageenan-induced paw edema model in rats to assess the compound's ability to reduce inflammation. Results indicated a dose-dependent reduction in paw swelling, supporting its potential as an anti-inflammatory drug.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features:

- Halogen Substitution : The presence of chlorine and fluorine atoms enhances binding affinity to biological targets.

- Cyclobutane Ring : The rigidity provided by the cyclobutane structure may contribute to its interaction with enzymes or receptors involved in inflammation and cancer pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodology :

- Friedel-Crafts Acylation : Start with fluorinated benzaldehyde precursors (e.g., 4-chloro-2-fluorobenzaldehyde) to introduce the aromatic substituent. Cyclobutane ring formation may involve [2+2] photocycloaddition or strain-driven ring closure .

- Michael Addition : Analogous to methods for 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids, thioglycolic acid can be used in conjugate additions to α,β-unsaturated ketones, followed by cyclization .

- Optimization : Catalysts like palladium or copper enhance regioselectivity (e.g., in cyclization steps), while solvents such as DMF or toluene improve reaction efficiency. Temperature gradients (e.g., 50–120°C) and stoichiometric ratios of reagents should be systematically tested .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : Use , , and -NMR to confirm substitution patterns on the phenyl ring and cyclobutane conformation.

- HPLC-MS : Pair reverse-phase HPLC (C18 columns, acetonitrile/water gradients) with mass spectrometry to assess purity and detect byproducts.

- X-ray Crystallography : Resolve stereochemical ambiguities in the cyclobutane ring or carboxylic acid orientation .

Q. How can conflicting solubility or stability data in literature be resolved experimentally?

- Methodology :

- Solubility Profiling : Test in polar (DMSO, methanol) and non-polar solvents (toluene) under controlled temperatures (25–60°C). Compare with structurally similar compounds like 4-chlorobiphenyl derivatives .

- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition pathways (e.g., hydrolysis of the carboxylic acid group) .

Advanced Research Questions

Q. How does the regiochemistry of fluorinated benzaldehyde precursors influence the synthesis and bioactivity of the final compound?

- Methodology :

- Compare 4-chloro-2-fluorobenzaldehyde (ortho-fluoro) with 4-chloro-3-fluorobenzaldehyde (meta-fluoro) in Friedel-Crafts reactions. Monitor steric and electronic effects via Hammett plots or DFT calculations.

- Assess bioactivity differences (e.g., enzyme inhibition) using structure-activity relationship (SAR) models. For example, ortho-fluoro substituents may enhance membrane permeability due to increased lipophilicity .

Q. What computational strategies predict the reactivity of intermediates in cyclobutane ring formation?

- Methodology :

- In Silico Modeling : Use Gaussian or ORCA software for transition-state analysis of [2+2] cycloadditions. Compare activation energies for alternative pathways (e.g., stepwise vs. concerted mechanisms).

- Molecular Dynamics : Simulate solvent effects on ring strain and conformational stability using AMBER or CHARMM force fields .

Q. How can contradictory data on enantiomeric purity be addressed during synthesis?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.